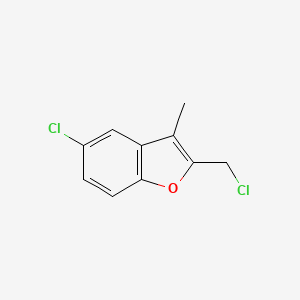
5-Chloro-2-(chloromethyl)-3-methyl-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(chloromethyl)-3-methylbenzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of chlorine atoms at the 5 and 2 positions, a chloromethyl group at the 2 position, and a methyl group at the 3 position of the benzofuran ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-3-methylbenzofuran can be achieved through several synthetic routes. One common method involves the chlorination of 3-methylbenzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Another method involves the use of chloromethylation reactions, where 3-methylbenzofuran is treated with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This reaction introduces the chloromethyl group at the 2 position of the benzofuran ring.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2-(chloromethyl)-3-methylbenzofuran is often carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(chloromethyl)-3-methylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove chlorine atoms or to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used for oxidation reactions. These reactions are often carried out under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzofuran, while oxidation with potassium permanganate can introduce a carboxyl group.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(chloromethyl)-3-methylbenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-methylbenzofuran involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The compound’s structure allows it to fit into binding pockets of receptors, modulating their activity and affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methylbenzofuran: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.
2-(Chloromethyl)-3-methylbenzofuran: Lacks the chlorine atom at the 5 position, affecting its reactivity and biological activity.
3-Methylbenzofuran: Lacks both chlorine atoms and the chloromethyl group, making it less versatile in synthetic applications.
Uniqueness
5-Chloro-2-(chloromethyl)-3-methylbenzofuran is unique due to the presence of both chlorine atoms and the chloromethyl group This combination of functional groups enhances its reactivity and allows for a wide range of chemical modifications
Eigenschaften
CAS-Nummer |
63639-68-9 |
|---|---|
Molekularformel |
C10H8Cl2O |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
5-chloro-2-(chloromethyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C10H8Cl2O/c1-6-8-4-7(12)2-3-9(8)13-10(6)5-11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
GDLZICRBESEGDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


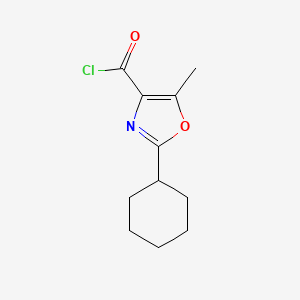

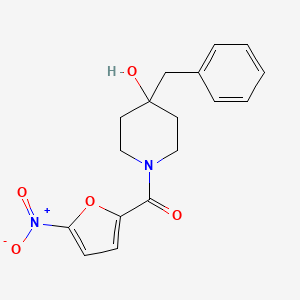

![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
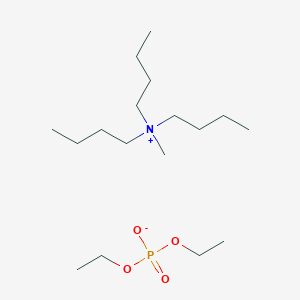
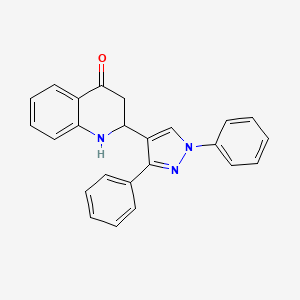
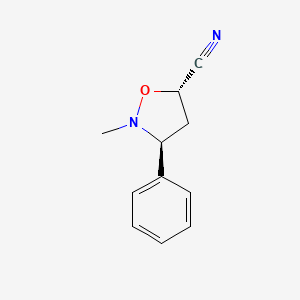
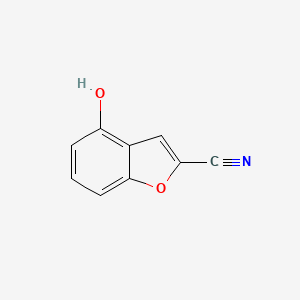
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)




